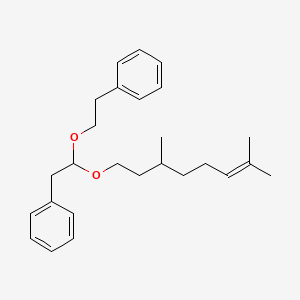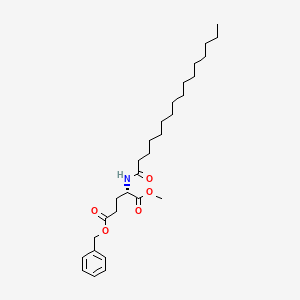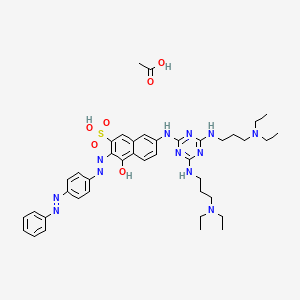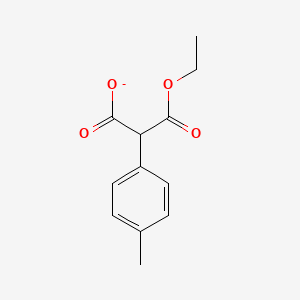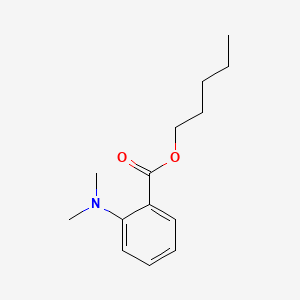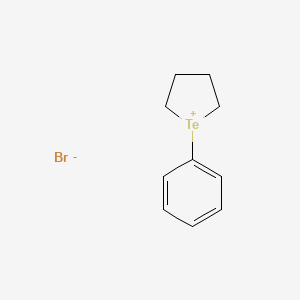
1-Phenyltellurolan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyltellurolan-1-ium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a bromide ion
Vorbereitungsmethoden
The synthesis of 1-Phenyltellurolan-1-ium bromide typically involves the reaction of tellurium with phenylmagnesium bromide or phenyl lithium, followed by the addition of bromine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether, and the product is purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-Phenyltellurolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: It can be reduced to tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or alkoxide ions under appropriate conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halide salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyltellurolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique redox properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts .
Wirkmechanismus
The mechanism by which 1-Phenyltellurolan-1-ium bromide exerts its effects is primarily through its redox activity. The tellurium atom can undergo oxidation and reduction, allowing it to participate in various redox reactions. This redox activity is crucial for its antioxidant properties, as it can neutralize free radicals and prevent oxidative damage. The molecular targets and pathways involved include interactions with cellular thiols and enzymes involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
1-Phenyltellurolan-1-ium bromide can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Tellurium dioxide
- Tellurium tetrachloride
These compounds share some chemical properties but differ in their reactivity and applications. For example, diphenyl ditelluride is often used as a precursor in the synthesis of other organotellurium compounds, while tellurium dioxide is primarily used in glass and ceramics manufacturing.
Eigenschaften
CAS-Nummer |
67092-86-8 |
|---|---|
Molekularformel |
C10H13BrTe |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
1-phenyltellurolan-1-ium;bromide |
InChI |
InChI=1S/C10H13Te.BrH/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FWEJQMKBYZIAAD-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[Te+](C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


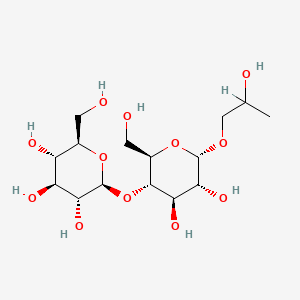
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


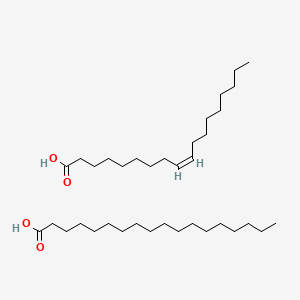

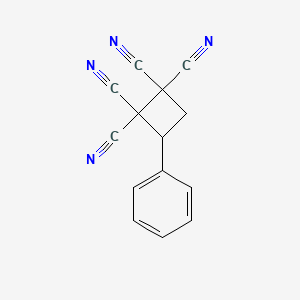
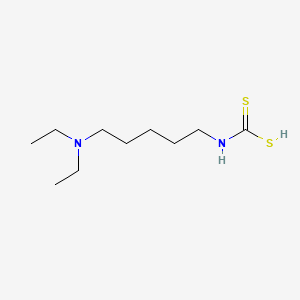
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
